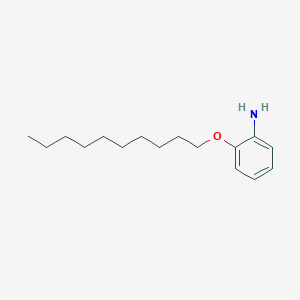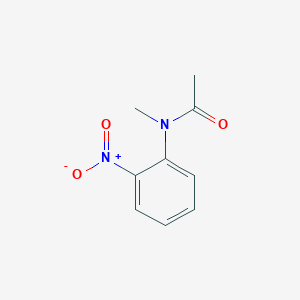
2-(4-Aminophenoxy)naphthalene
描述
2-(4-Aminophenoxy)naphthalene is a chemical compound that serves as a monomer for the synthesis of various aromatic polyimides and polyamides. These polymers are characterized by their bis(phenoxy)naphthalene units, which contribute to their unique properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and flexible films. The compound is synthesized through nucleophilic aromatic substitution reactions and subsequent catalytic reduction processes.
Synthesis Analysis
The synthesis of 2-(4-Aminophenoxy)naphthalene-based monomers involves nucleophilic aromatic substitution reactions followed by catalytic reduction. For instance, the synthesis of 2,3-bis(4-aminophenoxy)naphthalene (BAPON) and its derivatives typically starts with the reaction of dihydroxynaphthalene with chloronitrobenzene or chloronitrobenzotrifluoride in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon (Pd/C) catalyst . These reactions result in the formation of diamine monomers that are used to synthesize polyimides and polyamides with high performance characteristics.
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenoxy)naphthalene-based polymers is characterized by the presence of bis(phenoxy)naphthalene units linked to various aromatic tetracarboxylic dianhydrides or dicarboxylic acids. The resulting polymers exhibit different degrees of crystallinity, with some showing semicrystalline patterns while others are amorphous, as indicated by X-ray diffraction studies . The presence of trifluoromethyl groups in some derivatives influences the molecular structure, leading to polymers with low dielectric constants and color intensity .
Chemical Reactions Analysis
The primary chemical reaction involved in the transformation of 2-(4-Aminophenoxy)naphthalene-based monomers into polymers is the formation of polyimides and polyamides through polycondensation or ring-opening polyaddition. This is followed by cyclodehydration or thermal/chemical imidization to form the final polymer structure . The polymers can undergo further reactions such as the formation of hydrogen bonds, π-π interactions, and C-H...π interactions, which contribute to the stability and mechanical properties of the resulting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2-(4-Aminophenoxy)naphthalene are notable for their high thermal stability, with decomposition temperatures often exceeding 500°C . They also exhibit high glass transition temperatures, ranging from approximately 226°C to over 300°C, depending on the specific polymer and its structure . These materials are generally soluble in a variety of organic solvents, which facilitates their processing into films and coatings. The films produced are transparent, flexible, and exhibit good mechanical properties such as tensile strength and elongation at break . Additionally, some fluorinated derivatives have low dielectric constants and moisture absorption, making them suitable for electronic applications .
科学研究应用
1. Specific Scientific Field The research is in the field of Chemical Research and Polymer Science .
3. Detailed Description of the Methods of Application or Experimental Procedures The sulfonated polyimide copolymers were prepared from BAPNS, 1,4,5,8-naphthalenetetra-carboxylic dianhydride (NTDA), and nonsulfonated diamine 4,4′-diaminodiphenyl ether (ODA). The resulting copolymers were used to create flexible, transparent, and mechanically strong membranes .
Synthesis of Aromatic Polyimides with Different Alkyl Substituents
- Field : Chemical Research and Polymer Science .
- Application : It’s used in the synthesis of new soluble polyimides from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Method : The polyimides were synthesized from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The resulting polyimides were soluble in various solvents and exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
Synthesis of Aromatic Polyimides Containing Tetraphenylfuran-Thiazole Unit
- Field : Chemical Research and Polymer Science .
- Application : “2-(4-Aminophenoxy)naphthalene” is used in the synthesis of aromatic polyimides containing tetraphenylfuran-thiazole unit .
- Method : The polyimides were synthesized via a two-step thermal imidization derived from BATPDF with various commercially available dianhydrides .
- Results : The resulting polyimides exhibited excellent solubility in solvents, high glass transition temperatures between 238 and 252 °C, and thermal stability with a 10% mass loss (T10%) in the temperature range of 518–609 °C .
Synthesis of Aromatic Polyimides Containing Pyridine Ring Units
- Field : Chemical Research and Polymer Science .
- Application : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized .
- Method : The polyimides were prepared from the polyaddition of EPAPP with commercial aromatic dianhydrides .
- Results : The resulting polyimides were obtained in high yields and moderate inherent viscosities, and were practically amorphous as shown by the X-ray diffraction studies .
Synthesis of Aromatic Polyimides with Different Alkyl Substituents
- Field : Chemical Research and Polymer Science .
- Application : It’s used in the synthesis of new soluble polyimides from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Method : The polyimides were synthesized from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The resulting polyimides were soluble in various solvents and exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
Synthesis of Aromatic Polyimides Containing Tetraphenylfuran-Thiazole Unit
- Field : Chemical Research and Polymer Science .
- Application : “2-(4-Aminophenoxy)naphthalene” is used in the synthesis of aromatic polyimides containing tetraphenylfuran-thiazole unit .
- Method : The polyimides were synthesized via a two-step thermal imidization derived from BATPDF with various commercially available dianhydrides .
- Results : The resulting polyimides exhibited excellent solubility in solvents, high glass transition temperatures between 238 and 252 °C, and thermal stability with a 10% mass loss (T10%) in the temperature range of 518–609 °C .
Synthesis of Aromatic Polyimides Containing Pyridine Ring Units
- Field : Chemical Research and Polymer Science .
- Application : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized .
- Method : The polyimides were prepared from the polyaddition of EPAPP with commercial aromatic dianhydrides .
- Results : The resulting polyimides were obtained in high yields and moderate inherent viscosities, and were practically amorphous as shown by the X-ray diffraction studies .
未来方向
2-(4-Aminophenoxy)naphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new aromatic polyimides, which have applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
属性
IUPAC Name |
4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSZEMCAUKGBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393853 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenoxy)naphthalene | |
CAS RN |
71311-83-6 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)




![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)



